
1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an amino group at the 4-position and a methyl group at the 5-position of the pyrazole ring, along with a propan-2-ol moiety attached to the nitrogen atom at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Métodos De Preparación
The synthesis of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-amino-5-methylpyrazole with propylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-amino-5-methylpyrazole and propylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, at a temperature range of 50-70°C.
Procedure: The 4-amino-5-methylpyrazole is dissolved in a suitable solvent, such as ethanol or methanol. Propylene oxide is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyrazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Aplicaciones Científicas De Investigación
1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory, analgesic, and antimicrobial properties.
Biological Studies: It is employed in biological studies to investigate its effects on different biological pathways and its potential as a therapeutic agent.
Chemical Research: The compound is used in chemical research to study the reactivity and properties of pyrazole derivatives, as well as to develop new synthetic methodologies.
Industrial Applications: It finds applications in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring play crucial roles in its biological activity. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the specific target. It may also interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.
1-(4-Amino-3-methyl-1H-pyrazol-1-yl)propan-2-ol: The methyl group is at the 3-position instead of the 5-position, leading to different steric and electronic effects.
1-(4-Amino-5-methyl-1H-pyrazol-1-yl)ethanol: Contains an ethanol moiety instead of propan-2-ol, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a propan-2-ol moiety, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H13N3O |
|---|---|
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
1-(4-amino-5-methylpyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-5(11)4-10-6(2)7(8)3-9-10/h3,5,11H,4,8H2,1-2H3 |
Clave InChI |
DTVURPUNLBOXJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1CC(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


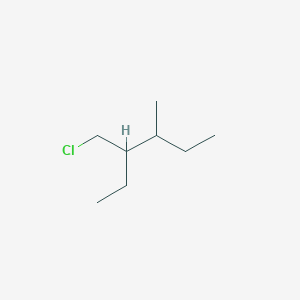
![2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13170079.png)
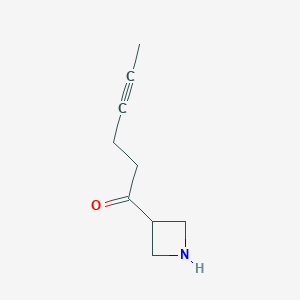
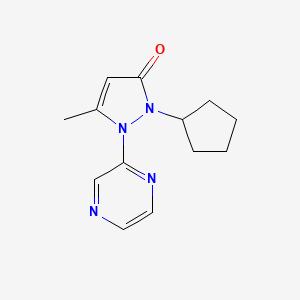

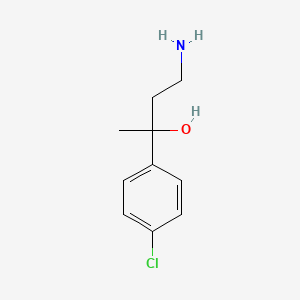
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13170122.png)


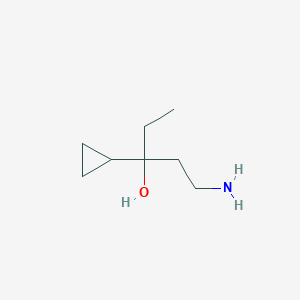
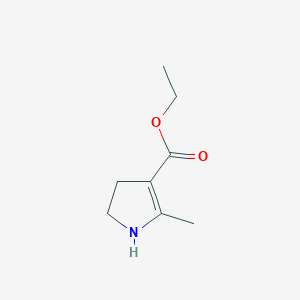
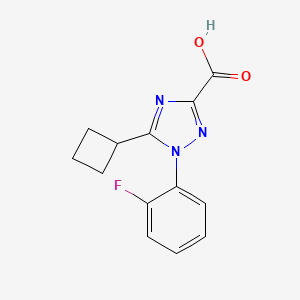
![(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine](/img/structure/B13170149.png)
![1-[(2S)-pyrrolidin-2-yl]pentan-1-one](/img/structure/B13170174.png)
